molecular formula C12H22N2O3S B578564 tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate CAS No. 1291487-32-5

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

Cat. No.: B578564
CAS No.: 1291487-32-5
M. Wt: 274.379
InChI Key: JOBIXWHPZPUSTM-UHFFFAOYSA-N
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Description

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3S and a molecular weight of 274.38 g/mol . This compound is characterized by the presence of a tert-butyl group, a sulfinyl group, and an azetidine ring, making it a unique and interesting molecule for various chemical and biological applications.

Preparation Methods

The synthesis of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate typically involves the reaction of tert-butylamine with other reagents to form the desired product. One common method involves the use of tert-butylsulfinamide as a starting material, which undergoes a series of reactions to form the final compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The azetidine ring can also interact with biological targets, affecting their function and activity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-9(8-14)13-18(16)12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBIXWHPZPUSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=NS(=O)C(C)(C)C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718471
Record name tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-32-5
Record name tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-oxoazetidine-1-carboxylate (4 g, 23.37 mmol), 2-methylpropane-2-sulfinamide (3.12 g, 25.7 mmol) and tetraethoxytitanium (10.66 g, 46.7 mmol) in THF (40 ml) in a 20 ml sealed tube was stirred at 70° C. overnight. The reaction mixture was cooled to room temperature, quenched with water and filtered through a bed of Celite. The solid material was washed with ethyl acetate. The organic layer was separated, dried over Na2SO4, filtered and concentrated to obtain a crude mixture. The crude product was then purified by column chromatography (20% EtOAc in Hexane) to afford tert-butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate Yield: 1.5 g (24%). 1H NMR (400 MHz, CDCl3): δ 5.15-4.94 (m, 1H), 4.75 (m, 1H), 4.68 (s, 2H), 1.45 (s, 9H), 1.27 (s, 9H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.66 g
Type
catalyst
Reaction Step One

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